
2-Anilino-4H-1,3-thiazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Anilino-4H-1,3-thiazin-4-one is a heterocyclic compound that belongs to the thiazine family This compound is characterized by a thiazine ring, which is a six-membered ring containing both sulfur and nitrogen atoms The presence of an anilino group (a phenyl group attached to an amino group) at the 2-position of the thiazine ring adds to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Anilino-4H-1,3-thiazin-4-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiophenol with an isocyanate derivative. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the thiazine ring. The reaction conditions often include the use of a solvent such as ethanol or acetonitrile and may require heating to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Green synthesis methods, such as microwave irradiation and solvent-free conditions, are also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 2-Anilino-4H-1,3-thiazin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or tert-butyl hydroperoxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiazine derivatives.
Substitution: The anilino group can participate in electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, tert-butyl hydroperoxide; conditions: room temperature to moderate heating.
Reduction: Sodium borohydride, lithium aluminum hydride; conditions: typically carried out in an inert atmosphere.
Substitution: Halogens, nitro compounds; conditions: often require a catalyst and controlled temperature.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiazine derivatives.
Substitution: Halogenated or nitrated thiazine derivatives
Scientific Research Applications
2-Anilino-4H-1,3-thiazin-4-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Anilino-4H-1,3-thiazin-4-one involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it can bind to the active site of enzymes, blocking their activity. The compound’s structure allows it to form hydrogen bonds and π-π interactions with biological targets, enhancing its binding affinity. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
1,3-Benzothiazin-4-ones: These compounds have a similar thiazine ring structure but with a benzene ring fused to the thiazine ring.
Thieno[3,2-e]-1,3-thiazin-4-ones: These compounds have a thiophene ring fused to the thiazine ring.
1,3-Thiazin-2,4-diones: These compounds have a similar thiazine ring but with different substituents at the 2 and 4 positions.
Uniqueness: 2-Anilino-4H-1,3-thiazin-4-one stands out due to the presence of the anilino group, which enhances its chemical reactivity and biological activity.
Properties
CAS No. |
65200-44-4 |
|---|---|
Molecular Formula |
C10H8N2OS |
Molecular Weight |
204.25 g/mol |
IUPAC Name |
2-anilino-1,3-thiazin-4-one |
InChI |
InChI=1S/C10H8N2OS/c13-9-6-7-14-10(12-9)11-8-4-2-1-3-5-8/h1-7H,(H,11,12,13) |
InChI Key |
KFSFPGCYKUGMAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=O)C=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





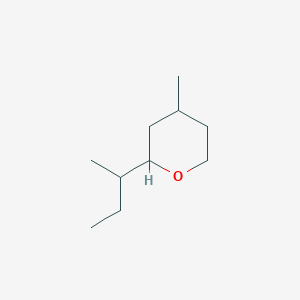
![3-{[(Propan-2-yl)oxy]carbonyl}pentadec-4-enoate](/img/structure/B14489688.png)
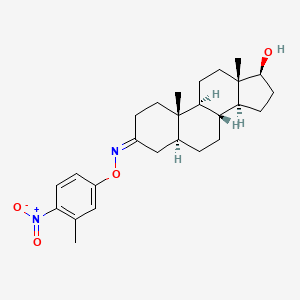
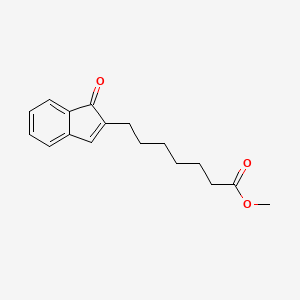
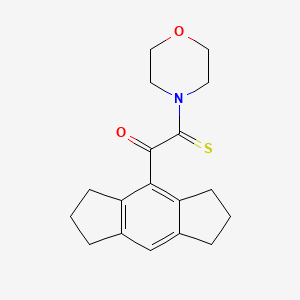
![8-Methyl-8-azabicyclo[3.2.1]oct-2-yl 2-cyclopentyl-2-hydroxy-3-pentynoate](/img/structure/B14489709.png)


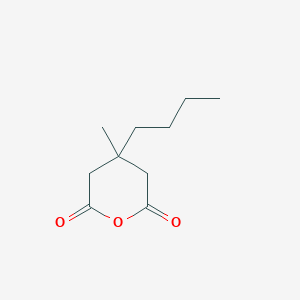

![1,2-Dimethyl-3-(4-nitrophenyl)benzo[F]quinoline](/img/structure/B14489742.png)
